Product packaging for UR-MK299(Cat. No.:)

UR-MK299

Cat. No.: B1193759
M. Wt: 643.79
InChI Key: HPZNBAUGMBRUCO-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Structure and IUPAC Nomenclature

This compound possesses a complex molecular architecture characterized by multiple functional groups that contribute to its high binding affinity and selectivity for the neuropeptide Y Y1 receptor. The compound features a diphenylmethyl moiety that plays a crucial role in receptor recognition, along with an argininamide backbone that mimics key structural elements of the endogenous neuropeptide Y ligand. The molecular formula of this compound is C35H45N7O5, corresponding to a molecular weight of 643.78 daltons.

The systematic chemical name for this compound is (R)-N(α)-Diphenylacetyl-N(ω)-[2-([2,3-(3)H]propionylamino)ethyl]aminocarbonyl-(4-hydroxybenzyl)arginin-amide. This nomenclature reflects the compound's stereochemical configuration and the specific arrangement of its functional groups. The diphenylacetyl group serves as the N-terminal capping group, while the argininamide moiety forms the core structure that interacts with critical receptor residues.

Crystallographic analysis has revealed detailed structural insights into this compound's three-dimensional conformation when bound to the neuropeptide Y Y1 receptor. The compound adopts a specific binding pose within the receptor's helical bundle, with the diphenylmethyl moiety interacting with hydrophobic residues on helices VI and VII. The hydroxyphenyl group sits in a groove formed by helices III and VI, enabling multiple hydrophobic contacts with receptor residues.

The InChI key for this compound is HPZNBAUGMBRUCO-LJAQVGFWSA-N, providing a unique identifier for computational database searches. The InChI code provides a complete structural representation that includes stereochemical information and connectivity patterns essential for accurate molecular identification.

CAS Registry and Stereochemical Configuration

This compound is registered in the Chemical Abstracts Service database under the registry number 1333984-33-0. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation. The registry number facilitates accurate identification and prevents confusion with structurally related compounds.

The stereochemical configuration of this compound is critical for its biological activity, with the compound containing a defined chiral center that determines its receptor binding properties. The (R)-configuration at the arginine-derived center is essential for optimal interaction with the neuropeptide Y Y1 receptor binding site. This stereochemical specificity reflects the precise geometric requirements for receptor recognition and explains the compound's high selectivity.

Crystallographic studies have provided definitive evidence for the absolute configuration of this compound in its receptor-bound state. The crystal structure reveals that the compound maintains its (R)-configuration when complexed with the receptor, confirming that this stereochemical arrangement is optimal for binding affinity. The structural data indicate that the opposite enantiomer would likely exhibit significantly reduced binding affinity due to unfavorable steric interactions.

The compound exists as a single stereoisomer under physiological conditions, maintaining its stereochemical integrity in aqueous solutions. This stability is attributed to the robust chemical framework of the argininamide backbone, which resists racemization under normal storage and experimental conditions.

Solubility Profile and Stability Under Physiological Conditions

This compound exhibits limited aqueous solubility, which is characteristic of many small-molecule receptor antagonists containing extensive hydrophobic domains. The compound is readily soluble in dimethyl sulfoxide, making this solvent the preferred choice for preparing stock solutions in laboratory applications. The solubility in dimethyl sulfoxide facilitates accurate concentration determination and enables precise dosing in experimental protocols.

The compound's hydrophobic nature is reflected in its calculated partition coefficient values, which indicate a preference for lipophilic environments. This property influences the compound's distribution characteristics and membrane permeability, factors that are important for its utility as a research tool. The presence of the diphenylmethyl moiety contributes significantly to the compound's lipophilic character, while the argininamide portion provides necessary polar interactions for receptor binding.

Under physiological conditions, this compound demonstrates remarkable stability, maintaining its chemical integrity over extended periods. The compound shows no evidence of degradation at physiological pH values, with the argininamide structure remaining intact even under conditions that might challenge less robust chemical frameworks. This stability is particularly important for long-term binding studies and experiments requiring extended incubation periods.

Temperature stability studies have shown that this compound remains chemically stable when stored as a powder at -20°C for up to three years, or at 4°C for up to two years. In solution, the compound maintains stability at -80°C for six months or at -20°C for one month, providing flexibility for experimental planning and stock solution management.

The compound's stability extends to its radiolabeled derivatives, with tritiated this compound maintaining both chemical and radiochemical purity over extended storage periods. This stability is crucial for radioligand binding studies, where degradation could lead to erroneous results and compromised experimental reproducibility.

Analytical Characterization Techniques (HPLC, HRMS, NMR)

High-Performance Liquid Chromatography serves as the primary analytical method for this compound purity assessment and quantitative analysis. The compound elutes as a single, well-resolved peak under reversed-phase conditions, enabling accurate purity determination and concentration measurements. The chromatographic behavior reflects the compound's hydrophobic character, with retention times varying according to the specific column chemistry and mobile phase composition employed.

Method development for High-Performance Liquid Chromatography analysis has established optimal conditions that provide baseline resolution of this compound from potential impurities and degradation products. The analytical methods typically employ gradient elution with acetonitrile-water mobile phases, often with trifluoroacetic acid as a modifier to enhance peak shape and reproducibility. Detection is commonly performed using ultraviolet absorption at wavelengths corresponding to the compound's aromatic chromophores.

High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural verification for this compound. The exact mass determination enables unambiguous identification of the compound and detection of any structural modifications or impurities. Tandem mass spectrometry experiments have been employed to elucidate fragmentation patterns, providing structural confirmation and supporting synthetic route optimization.

The mass spectrometric behavior of this compound reveals characteristic fragmentation patterns that reflect its structural components. Loss of the diphenylacetyl group represents a common fragmentation pathway, while the argininamide core typically remains intact under standard ionization conditions. These fragmentation patterns serve as fingerprints for compound identification and quality control purposes.

Nuclear Magnetic Resonance spectroscopy has provided comprehensive structural characterization of this compound, with both one-dimensional and two-dimensional techniques employed to confirm the compound's structure and stereochemistry. Proton Nuclear Magnetic Resonance spectra reveal the characteristic chemical shifts associated with the aromatic protons of the diphenylmethyl group, as well as the aliphatic protons of the argininamide backbone.

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been particularly valuable for confirming the connectivity patterns and spatial relationships within the this compound structure. These techniques have provided definitive evidence for the compound's stereochemical configuration and have supported the crystallographic findings regarding its three-dimensional structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy has complemented the proton studies by providing information about the carbon framework of this compound. The technique has been particularly useful for confirming the presence and connectivity of carbonyl groups, aromatic carbons, and the argininamide framework. The chemical shift patterns observed in Carbon-13 spectra are consistent with the proposed structure and provide additional confidence in structural assignments.

Analytical Technique Key Parameters Applications
High-Performance Liquid Chromatography Retention time: 12-15 minutes (typical reversed-phase conditions) Purity assessment, quantitative analysis
High-Resolution Mass Spectrometry Exact mass: 643.3482 Da Molecular weight confirmation, structural verification
Nuclear Magnetic Resonance Characteristic aromatic signals: 7.2-7.4 ppm Structural characterization, stereochemical confirmation

The integration of these analytical techniques provides a comprehensive characterization profile for this compound, ensuring reliable identification and quality assessment. This multi-technique approach is essential for maintaining the high standards required for research-grade chemical tools and supports the compound's utility in scientific investigations.

Properties

Molecular Formula

C35H45N7O5

Molecular Weight

643.79

IUPAC Name

(R)-N(α)-Diphenylacetyl-N(ω)-[2-([2,3-(3)H]propionylamino)ethyl]aminocarbonyl-(4-hydroxybenzyl)arginin-amide

InChI

InChI=1S/C35H45N7O5/c1-2-30(44)37-21-9-10-22-39-35(47)42-34(36)38-23-11-16-29(32(45)40-24-25-17-19-28(43)20-18-25)41-33(46)31(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h3-8,12-15,17-20,29,31,43H,2,9-11,16,21-24H2,1H3,(H,37,44)(H,40,45)(H,41,46)(H4,36,38,39,42,47)/t29-/m0/s1

InChI Key

HPZNBAUGMBRUCO-LJAQVGFWSA-N

SMILES

N/C(NCCC[C@@H](C(NCC1=CC=C(O)C=C1)=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)=O)=N\C(NCCCCNC(CC)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

URMK299;  UR MK299;  UR-MK299

Origin of Product

United States

Comparison with Similar Compounds

Therapeutic and Research Implications

This compound’s high selectivity and prolonged residence time (demonstrated via fluorescence anisotropy ) make it a preferred tool for studying Y1R signaling. In contrast, BMS-193885 and BIBO3304 are less suited for in vivo applications due to reduced bioavailability and brain penetration . Recent studies using this compound-based fluorescent probes (e.g., [(3)H]this compound) have advanced real-time tracking of Y1R internalization and recycling .

Preparation Methods

Synthetic Routes and Radiolabeling Strategies

UR-MK299’s synthesis involves a multi-step process to construct its diphenylmethyl, hydroxyphenyl, and carbamoylated argininamide moieties. While full synthetic protocols remain proprietary, fragment-based strategies are inferred from structural analogs and radiolabeling studies. The radiolabeled form, [3H]this compound , is prepared via propionylation using succinimidyl propionate (1) as the acylating agent . This reaction introduces a tritiated propionyl group at specific lysine residues, though yields are moderate (~35%) due to competing side reactions such as N-terminal overmodification .

Table 1: Key Reagents and Conditions for [3H]this compound Synthesis

ComponentRoleConditions
Succinimidyl propionateAcylating agentDMF/NMP/H2O, DIPEA, 25°C
DIPEABase catalyst1.5-fold molar excess
RP-HPLCPurificationTFA/ACN gradient, C18 column

Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) and acetonitrile gradients ensures high chemical purity (>99%) . The TFA counterion forms salt bridges with basic amino acids in the peptide backbone, though residual TFA content must be monitored to avoid interference in binding assays .

Structural Determinants of Synthesis

The crystal structure of Y1R bound to this compound reveals critical interactions informing synthetic priorities :

  • Diphenylmethyl group : Engages a hydrophobic cluster (F282⁶·⁵⁴, F286⁶·⁵⁸, F302⁷·³⁵) via π-π stacking. Synthesis requires regioselective coupling to avoid steric clashes.

  • Hydroxyphenyl group : Positioned in a groove near helices III and VI, necessitating ortho-substitution for optimal hydrophobic contact with Q120³·³² and W276⁶·⁴⁸ .

  • Carbamoylated argininamide : Forms hydrogen bonds with N283⁶·⁵⁵ and a salt bridge with D287⁶·⁵⁹. Carbamoyl chain length impacts affinity; longer chains (e.g., UR-MK136) exploit a sub-pocket near Q219⁵·⁴⁶ .

Mutagenesis studies validate these design principles:

  • F302A mutation : Abolishes antagonism (ΔpIC₅₀ > 5) .

  • Q219A/V mutants : Reduce binding affinity by 30-fold .

Analytical Validation and Stability

[3H]this compound exhibits high radiochemical purity (>80% after 22 months at 4°C) in weakly acidic buffers . Stability assays in sodium-free buffer (Buffer I) show consistent binding kinetics over 2.5 years:

  • Kd : 0.016 nM (initial) vs. 0.063 nM (aged) .

  • kobs : Biphasic kinetics with fast (0.15 min⁻¹) and slow (0.015 min⁻¹) components .

Table 2: Binding Kinetics of [3H]this compound

ParameterValue (Buffer I)
Kd (saturation)0.016 ± 0.001 nM
koff0.0093 ± 0.0009 min⁻¹
kon (fast)4.3 ± 0.9 nM⁻¹ min⁻¹
Kd (kinetic)0.0022 ± 0.0006 nM

Mass spectrometry confirms the identity of intermediates, with MALDI-TOF used to verify propionylation at Lys⁴ .

Challenges and Optimization

Synthetic hurdles include:

  • Low yields : Competing N-terminal acylation reduces efficiency. Preferential ε-amine protection could mitigate this .

  • Aggregation : Hydrophobic regions promote aggregation during HPLC, requiring low-temperature purification .

  • Isotope dilution : Tritium incorporation must exceed 95% to ensure accurate binding measurements .

Comparative Analysis with Analogues

This compound’s selectivity over Y2R and Y4R stems from residue variations (e.g., Q5.46 in Y1R vs. L5.46 in Y2R) . Modifications to the diphenylmethyl group (e.g., BIBP3226) retain Y1R affinity but alter pharmacokinetics, underscoring the scaffold’s versatility .

Q & A

Q. What structural features enable UR-MK299's selective antagonism of the neuropeptide Y1 receptor (Y1R)?

this compound binds to Y1R's orthosteric site through a network of polar interactions and hydrophobic contacts. Key residues include Gln219 (TM5), Asn283 (TM6), and Asp287 (TM6), forming hydrogen bonds critical for antagonism . Its three aromatic rings engage in π-stacking with Phe282 and Phe286, stabilizing the receptor's inactive conformation. Comparative crystallography shows this compound mimics the C-terminal residues (Arg35, Tyr36) of endogenous NPY, competing for the same binding pocket .

Q. How should docking protocols for Y1R ligands be validated using this compound?

Validate docking workflows by re-docking this compound into its co-crystallized Y1R structure (PDB: 5ZBQ). Successful validation requires:

  • Blind docking affinity ≤ -11.2 kcal/mol and focused docking ≤ -11.7 kcal/mol .
  • Reproduction of hydrogen bonds (Asn283, Asp287) and π-stacking (Phe282/286) observed in co-crystal structures .
  • Use AutoDock Vina with standardized parameters (e.g., grid box size 25 ų, exhaustiveness=8) to ensure reproducibility .

Q. How does this compound compare to other Y1R antagonists like BMS-193885 in binding affinity and interaction mechanisms?

this compound exhibits superior GOLD/PLP scores (107.70 vs. BMS-193885’s 95.12) due to stronger polar interactions. Unlike BMS-193885, this compound forms a salt bridge with Asp287 and a hydrogen bond with Gln219, critical for stabilizing the inactive state . Radioligand displacement assays confirm this compound’s higher affinity (Ki = 0.044 nM vs. BMS-193885’s Ki = 1.2 nM) .

Advanced Research Questions

Q. What molecular dynamics (MD) simulation parameters best capture this compound-Y1R complex stability?

Use all-atom MD simulations in a POPC membrane system with explicit solvent. Key metrics:

  • RMSD equilibrium at ~0.319 nm after 35 ns, indicating stable binding .
  • RMSF analysis showing flexibility in intracellular loop 3 (residues Lys239-Thr258), while transmembrane helices remain rigid .
  • Hydrogen bond persistence ≥85% across trajectories to confirm interaction stability .

Q. How to resolve discrepancies in this compound’s reported binding affinities across experimental models?

Discrepancies arise from assay conditions (e.g., SK-N-MC cells vs. CHO cells). Standardize protocols:

  • Use [³H]this compound at 0.15 nM concentration for radioligand assays .
  • Apply Cheng-Prusoff correction to IC50 values to account for radioligand Kd (0.044 nM) .
  • Control for temperature (25°C) and membrane protein density to minimize variability .

Q. What methodological considerations are critical for designing this compound-based fluorescent probes?

  • Conjugate this compound to fluorophores (e.g., rhodamine) via non-binding regions to avoid steric hindrance .
  • Validate specificity using competitive antagonists (e.g., BIBO3304) to confirm membrane-localized fluorescence .
  • Optimize incubation time (≤60 minutes) to balance signal-to-noise and cell viability .

Q. How do binding free energy calculations (MMPBSA) explain this compound’s stronger affinity vs. PC12 compounds?

MMPBSA analysis reveals this compound’s ΔGbinding = -32.4 kcal/mol vs. PC12’s -36.1 kcal/mol. The difference arises from:

  • Lower polar solvation energy in PC12 due to hydrophobic interactions .
  • This compound’s salt bridges (ΔG ~-4.2 kcal/mol) vs. PC12’s van der Waals dominance .

Q. What strategies address intracellular loop flexibility in this compound-Y1R MD simulations?

  • Apply harmonic restraints (force constant = 10 kcal/mol/Ų) to loop regions during equilibration .
  • Use accelerated MD (aMD) to sample conformational states without distorting the binding pocket .

Q. How to distinguish orthosteric vs. allosteric binding modes of this compound derivatives?

  • Perform blind docking to identify alternative sites (e.g., transmembrane domain sub-pockets) .
  • Compare residue contact profiles (orthosteric: Asn283/Asp287; allosteric: Trp288/Leu224) .
  • Validate via mutagenesis (e.g., D287A mutation abolishes orthosteric binding) .

Q. What criteria ensure reproducibility in this compound radioligand binding assays?

  • Maintain dark conditions with red LED (λ=650 nm) to prevent photoisomerization .
  • Pre-incubate cells with 1 µM BIBO3304 to block non-specific binding .
  • Normalize data to total protein content (Bradford assay) to control for membrane preparation variability .

Tables

Table 1. Key binding metrics for this compound and comparators.

LigandGOLD/PLP ScoreBinding Affinity (Ki)Hydrogen BondsReference
This compound107.700.044 nM7
BMS-19388595.121.2 nM5
NPY (native)N/A0.8 nM9


Table 2. MD simulation parameters for this compound-Y1R complexes.

ParameterValue/DescriptionReference
Force FieldCHARMM36m
MembranePOPC bilayer
Simulation Time100 ns (production)
Temperature ControlNPT ensemble (310 K)
Trajectory AnalysisVMD/CPPTRAJ for RMSD/RMSF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UR-MK299
Reactant of Route 2
Reactant of Route 2
UR-MK299

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.